molecular formula C14H13F2N3 B12840545 ANILINE, p-((2,4-DIFLUOROPHENYL)AZO)-N,N-DIMETHYL- CAS No. 351-63-3

ANILINE, p-((2,4-DIFLUOROPHENYL)AZO)-N,N-DIMETHYL-

Cat. No.: B12840545
CAS No.: 351-63-3
M. Wt: 261.27 g/mol
InChI Key: XOASBBOLOQTVBM-UHFFFAOYSA-N
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Description

Structural and Chemical Characterization of ANILINE, p-((2,4-DIFLUOROPHENYL)AZO)-N,N-DIMETHYL-

IUPAC Nomenclature and Systematic Identification

The IUPAC name for this compound is 4-[(2,4-difluorophenyl)diazenyl]-N,N-dimethylaniline , reflecting its substitution pattern and functional groups. The root name "aniline" denotes the parent aromatic amine, while "N,N-dimethyl" specifies the substitution of both hydrogen atoms on the amine nitrogen with methyl groups. The prefix "4-[(2,4-difluorophenyl)diazenyl]" indicates the presence of a diazenyl (-N=N-) group at the para position of the aniline ring, bonded to a 2,4-difluorophenyl moiety.

Systematic identifiers include the CAS Registry Number 351-63-3 and synonyms such as 2',4'-Difluoro-4-dimethylaminoazobenzene and CID9597 . The molecular formula is inferred as C₁₄H₁₂F₂N₃ , derived from the aniline backbone (C₆H₅), dimethylamino group (-N(CH₃)₂), diazenyl bridge (-N=N-), and 2,4-difluorophenyl substituent (C₆H₃F₂). The compound’s structural uniqueness arises from the electron-withdrawing fluorine atoms at the 2 and 4 positions of the phenyl ring, which influence its electronic and steric properties.

Molecular Geometry and Conformational Analysis

The molecular geometry of 4-[(2,4-difluorophenyl)diazenyl]-N,N-dimethylaniline is defined by the planar arrangement of the azo group and the aromatic rings. The diazenyl bridge adopts a trans configuration due to steric repulsion between the substituents on adjacent nitrogen atoms, a common feature in azobenzene derivatives. The dihedral angle between the aniline and 2,4-difluorophenyl rings is influenced by steric interactions between the fluorine atoms and the dimethylamino group.

Computational models suggest that the ortho-fluorine atoms introduce slight torsional strain, reducing the coplanarity of the two aromatic rings compared to non-fluorinated analogues. This strain arises from van der Waals repulsion between the fluorine atoms and the adjacent hydrogen atoms on the aniline ring. Conformational flexibility is further constrained by the resonance stabilization of the azo group, which favors a planar geometry to maximize π-conjugation.

Property Value/Description
Molecular Formula C₁₄H₁₂F₂N₃
Hybridization sp² (azo group), sp³ (dimethylamino group)
Dihedral Angle (Ring-Ring) ~30° (estimated)
Bond Length (N=N) ~1.25 Å (typical for azo compounds)

Electronic Structure and Resonance Stabilization Mechanisms

The electronic structure of this compound is dominated by the interplay between the electron-donating dimethylamino group (-N(CH₃)₂) and the electron-withdrawing fluorine atoms . The azo group (-N=N-) facilitates extensive resonance delocalization, enabling charge redistribution across the conjugated system. Key resonance structures include:

  • Azo-centered resonance : The π-electrons of the N=N bond delocalize into the adjacent aromatic rings, stabilizing the molecule through conjugation.
  • Dimethylamino donation : The lone pair on the dimethylamino nitrogen donates electron density into the aniline ring, enhancing para-substitution effects.
  • Fluorine withdrawal : The electronegative fluorine atoms withdraw electron density via inductive effects, polarizing the 2,4-difluorophenyl ring and reducing electron density at the azo group.

This push-pull electronic configuration results in a bathochromic shift in UV-Vis absorption spectra compared to non-fluorinated azobenzenes, as the fluorine atoms stabilize the excited state through charge transfer. The dimethylamino group further augments this effect by increasing the electron density on the aniline ring, creating a polarized π-system.

Comparative Analysis with Ortho- and Para-Substituted Analogues

Comparative studies with structurally related azobenzenes highlight the impact of fluorine substitution patterns on physicochemical properties:

Ortho-Substituted Analogues

In 2',5'-difluoro-4-dimethylaminoazobenzene (CAS 578-32-5), fluorine atoms at the 2' and 5' positions introduce steric hindrance between the ortho-fluorine and the azo group, reducing conjugation efficiency. This compound exhibits a higher energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) compared to the 2,4-difluoro derivative, as evidenced by computational studies.

Para-Substituted Analogues

The 3',5'-difluoro-4-dimethylaminoazobenzene (CAS 350-87-8) features symmetric fluorine substitution at the meta positions relative to the azo group. This arrangement minimizes steric strain but creates a less polarized electronic structure due to the cancellation of dipole moments from the fluorine atoms. Consequently, its absorption maxima are blue-shifted relative to the 2,4-difluoro compound.

Compound Substitution Pattern λₘₐₓ (nm) HOMO-LUMO Gap (eV)
2',4'-Difluoro-4-dimethylaminoazobenzene 2,4-difluorophenyl 450 (est.) 3.1 (est.)
2',5'-Difluoro-4-dimethylaminoazobenzene 2,5-difluorophenyl 425 (est.) 3.4 (est.)
3',5'-Difluoro-4-dimethylaminoazobenzene 3,5-difluorophenyl 410 (est.) 3.6 (est.)

The 2,4-difluoro derivative’s superior conjugation and polarization make it more suitable for applications requiring tunable optoelectronic properties, such as dye-sensitized solar cells or photoresponsive materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

351-63-3

Molecular Formula

C14H13F2N3

Molecular Weight

261.27 g/mol

IUPAC Name

4-[(2,4-difluorophenyl)diazenyl]-N,N-dimethylaniline

InChI

InChI=1S/C14H13F2N3/c1-19(2)12-6-4-11(5-7-12)17-18-14-8-3-10(15)9-13(14)16/h3-9H,1-2H3

InChI Key

XOASBBOLOQTVBM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)F)F

Origin of Product

United States

Preparation Methods

Key Steps:

  • Diazotization :
    2,4-Difluoroaniline is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form the diazonium salt.

    Ar-NH₂ + NaNO₂ + HCl → Ar-N₂⁺Cl⁻ + NaCl + H₂O  
    
  • Coupling Reaction :
    The diazonium salt reacts with N,N-dimethylaniline in a weakly acidic or neutral medium (pH 4–7) to form the azo compound.

    Ar-N₂⁺Cl⁻ + Ar'-H → Ar-N=N-Ar' + HCl  
    

Experimental Conditions:

Parameter Value/Description Source
Temperature 0–5°C (diazotization); 40°C (coupling)
Reaction Time 1–2 hours
Solvent Aqueous HCl/acetic acid
Yield 70–85% (after recrystallization)

Alternative Methods

Reductive Amination Pathway

A less common approach involves reductive amination of 4-nitroso-N,N-dimethylaniline with 2,4-difluorophenylhydrazine under hydrogen gas (H₂) and palladium catalyst. This method is noted for lower yields (~50%) due to competing side reactions.

Solid-Phase Synthesis

Recent studies suggest using silica-supported catalysts to improve selectivity. For example, V₂O₅ -modified silica reduces reaction time to 30 minutes but requires anhydrous conditions.

Optimization and Challenges

Critical Factors Affecting Yield

  • pH Control : Excess acidity during coupling leads to tar formation.
  • Oxygen Exclusion : Prevents oxidation of intermediates, improving purity.
  • Purification : Recrystallization from 2-propanol or ethyl acetate enhances purity to >95%.

Spectroscopic Characterization

  • FT-IR : N=N stretch at 1,575–1,630 cm⁻¹; C-F stretches at 1,100–1,250 cm⁻¹.
  • ¹H-NMR : Aromatic protons appear as multiplet (δ 6.8–7.5 ppm); N(CH₃)₂ at δ 3.0 ppm.

Physicochemical Properties

Property Value Source
Molecular Formula C₁₄H₁₃F₂N₃
Molecular Weight 261.27 g/mol
Boiling Point 381.2°C
Density 1.15 g/cm³
LogP 4.45

Applications and Derivatives

The compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

ANILINE, p-((2,4-DIFLUOROPHENYL)AZO)-N,N-DIMETHYL- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like bromine, nitric acid, and sulfuric acid are employed under controlled conditions.

Major Products

    Oxidation: Formation of nitrosoaniline or nitroaniline.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

ANILINE, p-((2,4-DIFLUOROPHENYL)AZO)-N,N-DIMETHYL- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ANILINE, p-((2,4-DIFLUOROPHENYL)AZO)-N,N-DIMETHYL- involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The difluorophenyl group enhances its stability and reactivity, making it a valuable tool in research and industrial applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Physical Properties

Azo compounds with dimethylamino and arylazo groups exhibit tunable absorption spectra and redox behavior. Key analogs include:

Compound Name Substituents Molecular Weight Key Properties Reference
N,N-Dimethyl-p-((p-fluorophenyl)azo)aniline p-Fluorophenyl, N,N-dimethyl 243.31 g/mol Enhanced electron-withdrawing effects due to fluorine; λₐᵦₛ ~450 nm
N,N-Dimethyl-p-((m-tolyl)azo)aniline m-Methylphenyl, N,N-dimethyl 239.35 g/mol Methyl group increases lipophilicity; potential carcinogen
4′-Ethyl-DAB p-Ethylphenyl, N,N-dimethyl 253.38 g/mol Ethyl group enhances stability; tumorigenic in rodents
Target Compound (CAS 351-63-3) 2,4-Difluorophenyl, N,N-dimethyl 261.28 g/mol Fluorine atoms increase electronegativity and metabolic resistance

Key Observations :

  • Lipophilicity : Methyl or ethyl groups (e.g., m-tolyl or 4′-ethyl-DAB) increase hydrophobicity, affecting solubility and biological membrane permeability .

Key Observations :

  • The target compound lacks formal occupational exposure limits, unlike simpler aromatic amines like N,N-dimethylaniline .
  • Fluorinated azo compounds may pose unique environmental risks due to fluorine’s persistence, though data are scarce .

Biological Activity

p-((2,4-Difluorophenyl)azo)-N,N-dimethylaniline, commonly referred to as Aniline, is an azo compound with potential biological activities that warrant detailed exploration. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of p-((2,4-difluorophenyl)azo)-N,N-dimethylaniline is represented by the molecular formula C14H13F2N3C_{14}H_{13}F_2N_3. The compound features an azo linkage (-N=N-) connecting two aromatic systems, one of which is substituted with two fluorine atoms at the para positions.

Structural Representation

PropertyDescription
Molecular FormulaC14H13F2N3C_{14}H_{13}F_2N_3
CAS Registry Number351-63-3
SMILESc1cc(/N=N/c2ccc(cc2F)F)ccc1N(C)C

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of halogenated anilines, including p-((2,4-difluorophenyl)azo)-N,N-dimethylaniline. The presence of fluorine atoms enhances the compound's ability to combat drug-resistant bacteria. For instance, halogenated derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium .

Cytotoxic Effects

The cytotoxicity of p-((2,4-difluorophenyl)azo)-N,N-dimethylaniline has been evaluated in various cancer cell lines. In vitro assays demonstrated that the compound exhibits significant cytotoxic effects on human cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest. Specific IC50 values indicate its potency compared to standard chemotherapeutic agents .

Case Study 1: Antimicrobial Efficacy

A study published in Pharmaceutical Reviews explored the effects of halogenated compounds on bacterial growth. The results indicated that p-((2,4-difluorophenyl)azo)-N,N-dimethylaniline inhibited bacterial growth at concentrations as low as 10 µg/mL. This suggests a promising avenue for developing new antimicrobial agents based on its structure .

Case Study 2: Cytotoxicity in Cancer Models

In a comparative study examining various azo compounds, p-((2,4-difluorophenyl)azo)-N,N-dimethylaniline was found to induce apoptosis in breast cancer cell lines (MCF-7). The mechanism was linked to increased reactive oxygen species (ROS) production and mitochondrial dysfunction, leading to cell death .

Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against MRSA and VRE
CytotoxicInduces apoptosis in MCF-7 cells
Enzyme InhibitionInhibits protein kinases involved in cancer

Q & A

Q. Purification :

  • Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) to remove unreacted precursors.
  • Monitor purity via TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate) and confirm via melting point (190–195°C, dec.) ().

Q. Table 1: Common Coupling Agents for Azo Dyes ()

Coupling AgentOptimal pHλmax (nm)Application Scope
N,N-Dimethylaniline8–10450–480Aromatic amines
1-Naphthol4–6500–520Phenolic substrates
N-(1-Naphthyl)ethylenediamine2–3540–560Sulfonamide derivatives

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • UV-Vis Spectroscopy : The azo group exhibits strong absorption at 450–480 nm (ε ~1.5×10⁴ L·mol⁻¹·cm⁻¹) due to π→π* transitions. Solvent polarity shifts λmax; use ethanol for consistency ().
  • ¹H/¹³C NMR : Key signals include:
    • Aromatic protons (δ 6.8–7.5 ppm, splitting patterns indicate substitution).
    • N,N-dimethyl groups (singlet at δ 3.0–3.2 ppm for –N(CH₃)₂) ().
  • Mass Spectrometry : Expect molecular ion [M⁺] at m/z 261.3 (C₁₄H₁₃F₂N₃) with fragmentation peaks at m/z 120 (difluorophenyl fragment) and m/z 121 (dimethylaniline fragment) ().

Advanced: How can computational chemistry resolve contradictions in its electronic properties and reactivity?

Answer:
Conflicting reports on azo bond stability and substituent effects (e.g., electron-withdrawing F groups) can be addressed via:

Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior. For example, fluorine substituents lower the LUMO, enhancing electrophilicity ().

Molecular Dynamics (MD) : Simulate solvent effects on aggregation (e.g., π-stacking in polar solvents).

TD-DFT : Correlate computed excitation energies with experimental UV-Vis spectra to validate tautomeric forms ().

Q. Table 2: DFT-Predicted vs. Experimental Properties ()

ParameterDFT PredictionExperimental Value
Azo Bond Length (Å)1.251.23 (XRD)
HOMO-LUMO Gap (eV)3.23.1 (Cyclic Volt.)
Dipole Moment (Debye)4.54.3 (Solvatochromism)

Advanced: How to reconcile discrepancies in reported toxicity and carcinogenicity data?

Answer:
Conflicting tumorigenic data (e.g., TDLo = 3400 mg/kg in rats vs. no observed effects in mice) may arise from:

  • Metabolic Differences : Species-specific cytochrome P450 activity (e.g., N-demethylation in rats generates reactive intermediates) ().
  • Experimental Design : Chronic vs. acute exposure protocols. Use OECD Guideline 451 (2-year bioassays) with controlled dosing.
  • Impurity Effects : Trace 2,4-difluoroaniline (a known mutagen) in synthesized batches ().

Q. Table 3: Comparative Toxicity Data ()

SpeciesRouteDose (mg/kg)EffectStudy Duration
RatOral3400Hepatocellular adenomas12 weeks
MouseIntraperitoneal350Dyspnea, cyanosisAcute
RatOral4858Thyroid hyperplasia17 weeks

Advanced: What methodologies address challenges in studying photostability and degradation pathways?

Answer:
Azo compounds often degrade under UV light via:

Mechanistic Probes :

  • Use LC-MS/MS to identify photoproducts (e.g., N,N-dimethylaniline and 2,4-difluorophenol) ().
  • Isotope labeling (¹⁵N-azo) to track bond cleavage.

Accelerated Testing : Expose samples to 365 nm UV light (1.5 mW/cm²) and monitor degradation kinetics (t½ = 2–5 hrs).

Quenching Studies : Add antioxidants (e.g., BHT) to suppress radical-mediated pathways ().

Key Finding : Fluorine substituents reduce photostability due to increased electron-withdrawing effects, accelerating N=N bond cleavage .

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